(6-Cyanopyridin-3-yl)boronic acid
Overview
Description
(6-Cyanopyridin-3-yl)boronic acid is a boronic acid derivative with the chemical formula C6H5BN2O2. This compound is part of the broader class of pyridinylboronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of both a cyano group and a boronic acid moiety in its structure makes it a valuable intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
The primary target of (6-Cyanopyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through two key processes: oxidative addition and transmetalation .
- This process involves the palladium catalyst becoming oxidized through its donation of electrons to form a new Pd–C bond . This process involves the transfer of the this compound, which acts as a nucleophilic organic group, from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is an inhibitor for cyp3a4 .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
(6-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes and ligands that stabilize the transition state. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the catalytic site of the enzyme or protein.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature but may degrade under extreme conditions, such as high temperatures or acidic environments . Over time, the effects of this compound on cells may diminish as the compound degrades, leading to a reduction in its biochemical activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the use of a halogenated pyridine derivative, which undergoes metalation with an organometallic reagent such as n-butyllithium, followed by reaction with a boron source like trimethyl borate . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure high yields.
Industrial Production Methods: Industrial production of pyridinylboronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (6-Cyanopyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other coupling reactions like the Chan-Lam coupling, which forms carbon-nitrogen bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chan-Lam Coupling: Copper catalyst, base (e.g., sodium carbonate), and a solvent like methanol or ethanol.
Major Products: The major products formed from these reactions are typically biaryl compounds or heteroaryl derivatives, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
(6-Cyanopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(6-Chloro-3-pyridinyl)boronic acid: Similar structure but with a chloro group instead of a cyano group.
(6-Aminopyridin-3-yl)boronic acid: Contains an amino group, used in different biological applications.
Uniqueness: (6-Cyanopyridin-3-yl)boronic acid is unique due to the presence of the cyano group, which can enhance its reactivity and provide additional functionalization options compared to its analogs .
Properties
IUPAC Name |
(6-cyanopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWBBVDYZMMZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716544 | |
Record name | (6-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011722-07-8 | |
Record name | (6-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanopyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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